Cas no 301308-63-4 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one)

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one structure
301308-63-4 structure
商品名:3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one
CAS番号:301308-63-4
MF:C21H18N2O4S
メガワット:394.443624019623
CID:6435686

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one
    • 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(morpholinomethyl)-2H-chromen-2-one
    • 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-hydroxy-8-(4-morpholinylmethyl)-
    • インチ: 1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2
    • InChIKey: WWGFPAXYGPAIKE-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=C(CN3CCOCC3)C(O)=CC=C2C=C1C1=NC2=CC=CC=C2S1

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0308-0853-15mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0308-0853-50mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0308-0853-1mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0308-0853-75mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0308-0853-5mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0308-0853-3mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0308-0853-20mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0308-0853-30mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0308-0853-100mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0308-0853-40mg
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
301308-63-4 90%+
40mg
$140.0 2023-05-17

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one 関連文献

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-oneに関する追加情報

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one: A Comprehensive Overview

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one (CAS No. 301308634) is a complex organic compound with a unique structure that combines elements of chromones, benzothiazoles, and morpholine derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmacology, material science, and environmental chemistry. The molecule's structure is characterized by a chromenone backbone, which is a fused bicyclic system consisting of a benzene ring and a gamma-pyrone moiety. The presence of the benzothiazole group at the 2-position of the chromenone and the morpholine methyl group at the 8-position introduces unique electronic and steric properties that make this compound highly versatile.

The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one involves a multi-step process that typically begins with the preparation of the chromenone core. Recent advancements in synthetic methodologies have enabled researchers to optimize the reaction conditions, leading to higher yields and improved purity. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of microwave-assisted synthesis to accelerate the formation of the chromenone skeleton while maintaining the integrity of the functional groups. The incorporation of the benzothiazole moiety is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific substituents present.

One of the most intriguing aspects of this compound is its biological activity. Preclinical studies have shown that 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one exhibits potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. A research team from Stanford University reported that this compound significantly reduced reactive oxygen species (ROS) levels in human neuronal cells under oxidative stress conditions. Furthermore, its ability to modulate cellular signaling pathways involved in inflammation has opened new avenues for anti-inflammatory drug development.

In addition to its biological applications, this compound has also been explored for its potential in material science. The chromenone backbone is known for its photochromic properties, meaning it can undergo reversible structural changes upon exposure to light. Recent studies have investigated the use of 3-(1,3-Benzothiazol) derivatives as components in advanced optical materials, such as smart windows and photorefractive polymers. The incorporation of the morpholine group enhances the compound's solubility and stability under varying environmental conditions, making it suitable for practical applications.

The environmental impact of CAS No. 301308634 has also been a topic of interest among researchers. Given its potential use in pharmaceuticals and materials, understanding its biodegradation pathways and ecological fate is crucial for sustainable development. A collaborative study between environmental scientists at MIT and chemists from BASF revealed that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less complex byproducts that are readily biodegradable by microorganisms.

Looking ahead, ongoing research aims to further elucidate the mechanistic details behind 3-(1,3-Benzothiazol)'s biological activities and optimize its properties for specific applications. For instance, efforts are being made to enhance its bioavailability for drug delivery purposes while maintaining its therapeutic efficacy. Additionally, computational chemistry techniques are being employed to predict novel derivatives with improved pharmacokinetic profiles.

In conclusion, CAS No. 301308634, or 3-(1,3-Benzothiazol) derivative with morpholine substitution at position 8 on chromenone skeleton stands as a testament to modern chemical innovation. Its diverse applications across multiple disciplines underscore its importance as a versatile building block in contemporary chemical research.

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